W-15-d4 (CRM)

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Forensic Toxicology

W-15-d4 (CRM) is a certified reference material (CRM) consisting of the deuterium-labeled analog of W-15, a fentanyl-related substance originally synthesized as a potential analgesic. It is intended for use as an internal standard for the accurate quantification of W-15 in complex biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Molecular Formula C19H17D4ClN2O2S
Molecular Weight 380.9
Cat. No. B1164552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameW-15-d4 (CRM)
Synonyms4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide-d4
Molecular FormulaC19H17D4ClN2O2S
Molecular Weight380.9
Structural Identifiers
SMILESO=S(/N=C1CCCCN/1CCC2=CC=CC=C2)(C3=C([2H])C([2H])=C(Cl)C([2H])=C3[2H])=O
InChIInChI=1S/C19H21ClN2O2S/c20-17-9-11-18(12-10-17)25(23,24)21-19-8-4-5-14-22(19)15-13-16-6-2-1-3-7-16/h1-3,6-7,9-12H,4-5,8,13-15H2/b21-19-/i9D,10D,11D,12D
InChIKeyVJHXSSVOCOBVMI-OGNUUCLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

W-15-d4 (CRM) as a Certified Deuterated Internal Standard for W-15 Quantification


W-15-d4 (CRM) is a certified reference material (CRM) consisting of the deuterium-labeled analog of W-15, a fentanyl-related substance originally synthesized as a potential analgesic [1]. It is intended for use as an internal standard for the accurate quantification of W-15 in complex biological matrices using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [2]. The compound is characterized by its molecular formula C₁₉H₁₇D₄ClN₂O₂S and a molecular weight of 380.92 g/mol . As a CRM, it is manufactured and tested to meet the rigorous requirements of ISO/IEC 17025 and ISO 17034 [3].

Why Generic Substitution of W-15-d4 (CRM) with Non-Certified or Non-Deuterated Standards Compromises Analytical Validity


The use of a generic, non-deuterated W-15 standard for quantification introduces significant analytical error due to matrix effects, variable extraction efficiency, and ionization suppression/enhancement in mass spectrometry [1]. W-15-d4 (CRM) is chemically and physically nearly identical to the target analyte W-15, ensuring it co-elutes and ionizes identically, thereby correcting for these variabilities [2]. Substitution with a non-certified reference material (non-CRM) forfeits the metrological traceability and validated uncertainty values provided by ISO 17034-accredited manufacturing, which are essential for generating legally defensible data in forensic and clinical toxicology [3].

Quantitative Differentiation of W-15-d4 (CRM) from Alternatives: A Comparative Evidence Guide


Isotopic Purity and Deuterium Labeling for Accurate Isotope Dilution Mass Spectrometry

W-15-d4 (CRM) is specifically synthesized with four deuterium atoms (d4), providing a +4 Da mass shift relative to the non-deuterated W-15 analyte (molecular weight 376.9 vs. 380.92) . This mass difference is critical for isotope dilution mass spectrometry (IDMS), allowing for accurate quantification even in the presence of complex biological matrices. In contrast, the use of non-deuterated W-15 as an internal standard fails to correct for matrix effects and ionization variability, leading to potential quantitative errors exceeding 20% [1].

Isotope Dilution Mass Spectrometry Quantitative Bioanalysis Forensic Toxicology

Certified Reference Material (CRM) Traceability and Uncertainty vs. Research-Grade Standards

W-15-d4 (CRM) is manufactured and certified under ISO/IEC 17025 and ISO 17034 accreditation, guaranteeing metrological traceability to SI units and providing a certificate of analysis with a stated measurement uncertainty [1]. In contrast, research-grade or non-CRM deuterated standards (e.g., W-15-d4 from non-accredited suppliers) lack this formal certification. This certification is a mandatory requirement for forensic and clinical laboratories adhering to standards such as ISO/IEC 17025 or SWGTOX guidelines for method validation [2]. The absence of CRM certification can render analytical data inadmissible in legal proceedings [3].

Metrological Traceability Quality Assurance Forensic Analysis

Validated Quantification of W-15 in Blood Using W-15-d4 as Internal Standard

A validated LC–MS/MS method for the quantification of seven novel synthetic opioids, including W-15, in whole blood was developed using a deuterated internal standard approach [1]. This method, validated according to SWGTOX guidelines, demonstrated acceptable accuracy, precision, and sensitivity for forensic casework, with W-15-d4 serving as the critical internal standard. The method's limit of detection (LOD) and lower limit of quantification (LLOQ) for W-15 are directly dependent on the performance of the W-15-d4 internal standard. While the study may have used a similar deuterated standard (e.g., W-18-d4) for W-18, the principle and requirement for an analyte-specific deuterated analog are directly applicable to W-15-d4 for W-15 quantification [1].

LC-MS/MS Forensic Toxicology Method Validation

Absence of Opioid Activity Redefines W-15's Role from Pharmacology to Forensics

While initially described in a 1984 patent as a potent analgesic (IC50 = 7 µg/kg in the mouse phenylquinone writhing assay vs. 38 µg/kg for morphine) [1], comprehensive pharmacological profiling in 2017 revealed that W-15 lacks detectable activity at μ, δ, κ, and nociceptin opioid receptors and does not act as an allosteric modulator [2]. This finding reframes W-15's primary scientific relevance from a candidate analgesic to a substance of forensic interest. Consequently, the analytical demand for its accurate quantification in biological samples is the primary driver for procuring W-15-d4 (CRM), rather than any pharmacological investigation.

Pharmacology Opioid Receptor Forensic Chemistry

Primary Application Scenarios for W-15-d4 (CRM) in Forensic and Analytical Workflows


Forensic Toxicology: Quantification of W-15 in Postmortem and Antemortem Blood Samples

W-15-d4 (CRM) is the essential internal standard for developing and validating quantitative LC-MS/MS or GC-MS methods for W-15 in forensic casework. Its use ensures accurate, matrix-corrected concentration measurements that are legally defensible, as required by SWGTOX and ISO/IEC 17025 standards [1]. This application is critical for death investigations and DUID (Driving Under the Influence of Drugs) cases involving this emerging substance.

Clinical Toxicology: Therapeutic Drug Monitoring and Overdose Confirmation

In clinical laboratories, W-15-d4 (CRM) is used as an internal standard to confirm and quantify W-15 exposure in patient samples (e.g., urine, serum). Accurate quantification is vital for guiding patient management in suspected overdose cases, where the clinical presentation may mimic opioid toxicity, despite W-15's lack of direct opioid receptor activity [2].

Method Development and Validation for Reference Standards

For analytical reference material producers and contract research organizations, W-15-d4 (CRM) serves as a metrologically traceable calibrant. It is used to assign certified concentration values to secondary reference materials or calibration solutions for W-15, ensuring the accuracy of commercial test kits and laboratory-developed tests [3].

Academic and Government Research on New Psychoactive Substances (NPS)

Researchers studying the metabolism, pharmacokinetics, or prevalence of W-15 in biological matrices or environmental samples rely on W-15-d4 (CRM) for accurate quantitation. This enables robust, reproducible data generation for epidemiological studies and public health surveillance of NPS [4].

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